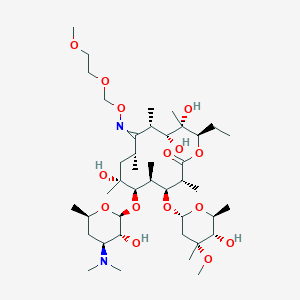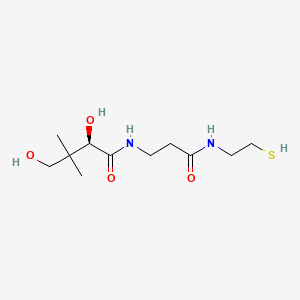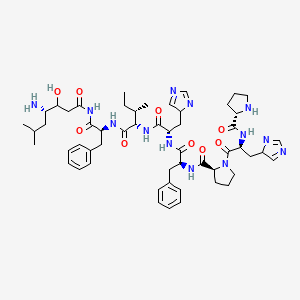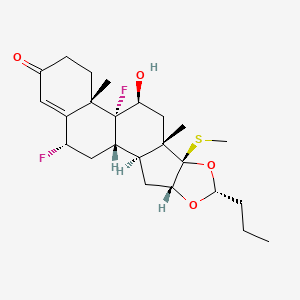
NS 1738
描述
. 该化合物因其潜在的治疗应用而受到关注,特别是在神经科学领域。
科学研究应用
神经科学: NS 1738 用于研究 α7 nAChRs 的调节,α7 nAChRs 与认知过程和神经系统疾病有关。它在动物模型中表现出增强认知功能和记忆的潜力。
药理学: 该化合物用于研究 α7 nAChRs 在疼痛调节和神经保护中的作用。
药物开发: This compound 作为针对 α7 nAChRs 的新治疗剂的先导化合物,用于治疗阿尔茨海默病和精神分裂症等疾病。
作用机制
NS 1738 作为 α7 nAChRs 的正向变构调节剂 。它与受体上的变构位点结合,该位点不同于乙酰胆碱结合的正构位点。这种结合会增加乙酰胆碱诱导电流的峰值幅度,从而增强受体对乙酰胆碱的反应。 This compound 对 α7 nAChRs 的调节涉及与认知增强和神经保护相关的途径 。
生化分析
Biochemical Properties
NS 1738 interacts with α7 nAChRs, exerting its effects through positive allosteric modulation . The compound has shown to increase the peak amplitude of the current flowing through α7-containing nAChRs . It exhibits no substantial activity for α4β2-, α3β3-, and α1-containing receptors .
Cellular Effects
This compound has been shown to influence the firing activity and excitability of neurons . In a study, it was found that this compound increased both spontaneous and N-methyl-D-aspartate-evoked (NMDA-evoked) firing rate of rat CA1 hippocampal pyramidal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α7 nAChRs . It has been suggested that the urea group of this compound is critical for binding and can form hydrogen-bond interactions with the protein .
准备方法
合成路线和反应条件
NS 1738 的合成涉及 5-氯-2-羟基苯胺与 2-氯-5-(三氟甲基)苯基异氰酸酯的反应 。该反应通常在二氯甲烷或四氢呋喃等有机溶剂中,在惰性气氛下进行。反应混合物在室温或略微升高的温度下搅拌,直到反应完成。然后通过重结晶或柱色谱法纯化产物。
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术。工业生产也可能涉及使用自动化反应器和连续流动系统来提高效率和一致性。
化学反应分析
反应类型
由于芳香环上存在氯和羟基,NS 1738 主要经历取代反应 。这些基团可以在适当条件下被其他官能团取代。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂。反应通常在二甲基亚砜或乙腈等极性非质子溶剂中进行。
氧化和还原: 虽然 this compound 通常不会发生氧化或还原,但在使用高锰酸钾或氢化锂铝等试剂的强条件下,它可能会发生这些反应。
主要产品
从 this compound 的取代反应中形成的主要产物取决于所使用的亲核试剂。例如,this compound 与胺反应会生成酰胺衍生物,而与硫醇反应会生成硫醚。
相似化合物的比较
NS 1738 在 α7 nAChRs 的正向变构调节剂中是独一无二的,因为它具有特定的化学结构和药理学特征 。类似的化合物包括:
PNU-120596: 另一种 α7 nAChRs 的正向变构调节剂,但具有不同的结合动力学和功效。
托烷司琼: α7 nAChRs 的部分激动剂,在 5-羟色胺受体上也具有额外的活性。
GTS-21: α7 nAChRs 的选择性激动剂,具有认知增强特性。
属性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXRNQPVSMGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309712 | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501684-93-1 | |
| Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-1738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-1738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)


![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)



![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)


